1-[(6-Bromohexyl)oxy]-4-methyl-2-nitrobenzene
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Overview
Description
1-[(6-Bromohexyl)oxy]-4-methyl-2-nitrobenzene is an organic compound that features a benzene ring substituted with a nitro group, a methyl group, and a bromohexyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Bromohexyl)oxy]-4-methyl-2-nitrobenzene typically involves multiple steps:
Alkylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Etherification: The bromohexyl ether group can be introduced by reacting the hydroxyl group of 4-methyl-2-nitrophenol with 6-bromohexanol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-[(6-Bromohexyl)oxy]-4-methyl-2-nitrobenzene can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom in the bromohexyl group can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Substitution: Formation of azidohexyl ether derivatives.
Reduction: Formation of 1-[(6-aminohexyl)oxy]-4-methyl-2-nitrobenzene.
Oxidation: Formation of 1-[(6-bromohexyl)oxy]-4-carboxy-2-nitrobenzene.
Scientific Research Applications
1-[(6-Bromohexyl)oxy]-4-methyl-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel polymers and materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Medicinal Chemistry: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-[(6-Bromohexyl)oxy]-4-methyl-2-nitrobenzene depends on its specific application. In biological systems, it may interact with cellular components through its nitro and bromohexyl groups, potentially affecting cellular pathways and molecular targets. The exact mechanism would require detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-[(6-Bromohexyl)oxy]-4-methoxybenzene: Similar structure but with a methoxy group instead of a nitro group.
1-[(6-Bromohexyl)oxy]-4-methylbenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-[(6-Bromohexyl)oxy]-4-nitrobenzene: Lacks the methyl group, which may affect its solubility and reactivity.
Uniqueness
1-[(6-Bromohexyl)oxy]-4-methyl-2-nitrobenzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
88138-56-1 |
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Molecular Formula |
C13H18BrNO3 |
Molecular Weight |
316.19 g/mol |
IUPAC Name |
1-(6-bromohexoxy)-4-methyl-2-nitrobenzene |
InChI |
InChI=1S/C13H18BrNO3/c1-11-6-7-13(12(10-11)15(16)17)18-9-5-3-2-4-8-14/h6-7,10H,2-5,8-9H2,1H3 |
InChI Key |
MYGQGNRSAXLONW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCCCBr)[N+](=O)[O-] |
Origin of Product |
United States |
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